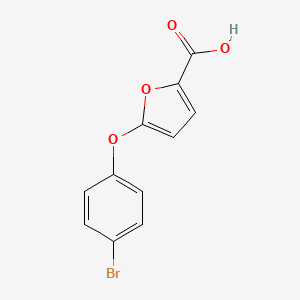

5-(4-Bromophenoxy)furan-2-carboxylic acid

Descripción

BenchChem offers high-quality 5-(4-Bromophenoxy)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenoxy)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(4-bromophenoxy)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCNVCYLNHHFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504165 | |

| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73420-68-5 | |

| Record name | 5-(4-Bromophenoxy)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Utility of 5-(4-Bromophenoxy)furan-2-carboxylic Acid

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized furan derivatives serve as critical building blocks. 5-(4-Bromophenoxy)furan-2-carboxylic acid (CAS: 73420-68-5) is a highly versatile, halogenated aryloxyfuroic acid[]. Its unique structural architecture—combining a polar, hydrogen-bond-donating carboxylic acid, a rigid furan spacer, a flexible ether linkage, and a lipophilic, cross-coupling-ready bromophenyl ring—makes it an exceptional scaffold for hit-to-lead optimization.

This whitepaper synthesizes the physicochemical properties, structural mechanics, and validated synthetic methodologies of this compound, providing researchers with actionable, field-proven insights to integrate this building block into advanced drug discovery pipelines.

Physicochemical & Molecular Profiling

Understanding the physicochemical behavior of a building block is paramount for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its downstream derivatives. While empirical data for niche intermediates can be sparse, we can rigorously extrapolate its properties by analyzing its constituent moieties against well-documented baselines, such as 2-furoic acid[2][3].

Quantitative Data Summary

The following table summarizes the core molecular descriptors and calculated physicochemical properties of 5-(4-Bromophenoxy)furan-2-carboxylic acid.

| Property | Value / Descriptor | Chemical Rationale & Notes |

| CAS Number | 73420-68-5 | Standard registry identifier. |

| Molecular Formula | C₁₁H₇BrO₄ | Confirmed via structural analysis. |

| Molecular Weight | 283.08 g/mol | Ideal for fragment-based drug design (FBDD). |

| pKa (Predicted) | ~3.10 - 3.15 | Baseline 2-furoic acid is 3.12[3]. The distant electron-withdrawing 4-bromophenoxy group exerts a negligible inductive effect across the furan ring. |

| LogP (Predicted) | ~3.4 - 3.6 | High lipophilicity driven by the bromophenyl moiety, counterbalanced slightly by the polar carboxylic acid and ether oxygen. |

| TPSA | 46.53 Ų | Carboxylic acid (37.3 Ų) + Ether (9.2 Ų). Excellent for membrane permeability if the acid is masked (e.g., as an ester or amide). |

| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH). |

| Hydrogen Bond Acceptors | 4 | Furan oxygen, ether oxygen, and two carboxylic oxygens. |

Structural and Electronic Mechanics

The chemical behavior of 5-(4-Bromophenoxy)furan-2-carboxylic acid is dictated by the electronic interplay between its rings. The furan ring is an electron-rich heteroaromatic system; however, the C2-carboxylic acid acts as an electron-withdrawing group (EWG), while the C5-aryloxy group acts as a mild electron-donating group (EDG) via resonance, despite the inductive withdrawal of the ether oxygen.

The bromine atom at the para-position of the phenyl ring is the most critical feature for synthetic chemists. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations), allowing for rapid diversification of the lipophilic tail without disturbing the furan-carboxylic acid headgroup.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The synthesis of 5-(4-Bromophenoxy)furan-2-carboxylic acid is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis.

Figure 1: Two-step synthetic workflow for 5-(4-Bromophenoxy)furan-2-carboxylic acid.

Step 1: SNAr Etherification

Objective: Form the diaryl ether linkage.

Methodology:

-

Charge the Reactor: To a dry, round-bottom flask equipped with a magnetic stirrer, add 4-bromophenol (1.1 equivalents) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Suspend the mixture in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide anion "naked" and highly nucleophilic, which is critical for overcoming the activation energy barrier of the SNAr on the furan ring.

-

Reagent Addition: Add methyl 5-bromo-2-furoate (1.0 equivalent) dropwise.

-

Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

In-Process Control (Self-Validation): Perform TLC (Hexane:EtOAc 4:1). The disappearance of the starting furoate ester (Rf ~0.6) and the emergence of a new, UV-active spot (Rf ~0.45) validates the completion of the etherification.

-

Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield methyl 5-(4-bromophenoxy)furoate.

Step 2: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid to yield the final product.

Methodology:

-

Dissolution: Dissolve the intermediate ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Causality: THF ensures the lipophilic ester remains in solution, while water is necessary to dissolve the base and participate in the hydrolysis mechanism.

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents) at room temperature. Causality: LiOH is preferred over NaOH or KOH because it provides a milder reaction environment, minimizing the risk of unwanted furan ring-opening reactions that can occur under harsh, highly alkaline conditions.

-

In-Process Control (Self-Validation): Monitor via LC-MS. The shift from the ester mass [M+H]⁺ to the acid mass [M-H]⁻ in negative ion mode confirms complete conversion (typically 2-4 hours).

-

Isolation: Concentrate the mixture to remove THF. Acidify the aqueous layer with 1M HCl to pH ~2. The target compound, 5-(4-Bromophenoxy)furan-2-carboxylic acid, will precipitate as a white/beige solid. Filter, wash with cold water, and dry under high vacuum.

Applications in Drug Discovery

The 5-aryloxy-2-furoic acid scaffold is highly prized in the development of enzyme inhibitors and receptor antagonists. The spatial arrangement mimics certain biaryl ethers found in nature, while the furan ring provides a unique trajectory for the carboxylic acid compared to standard phenyl or thiophene rings.

Figure 2: Structural derivatization workflow for hit-to-lead optimization.

Late-Stage Functionalization

Because the carboxylic acid can be easily protected or directly coupled with amines (using coupling reagents like HATU or EDC/HOBt) to form stable amides, the molecule is often used to probe the binding pockets of target proteins. Once a preliminary hit is established, the para-bromo substituent serves as a synthetic divergence point. Researchers can execute Suzuki-Miyaura couplings with various aryl or heteroaryl boronic acids to rapidly generate a library of extended biaryl compounds, probing deeper hydrophobic pockets within the target receptor.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid." PubChem. Available at:[Link]

-

Wikipedia Contributors. "2-Furoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

1H and 13C NMR spectral data for 5-(4-Bromophenoxy)furan-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(4-Bromophenoxy)furan-2-carboxylic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled, atom-level insights into molecular structure.[1][2] For researchers and scientists, the ability to unambiguously elucidate the structure of novel chemical entities is fundamental to understanding structure-activity relationships (SAR), confirming synthetic outcomes, and ensuring the quality of lead candidates.[3]

This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-(4-Bromophenoxy)furan-2-carboxylic acid, a molecule featuring a 2,5-disubstituted furan core. Furan derivatives are significant scaffolds in medicinal chemistry, and understanding their detailed spectral characteristics is crucial for the development of new therapeutic agents.[4] As direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational NMR principles to provide a robust, predictive interpretation. We will delve into the rationale behind chemical shift assignments, the nuances of spin-spin coupling within the furan ring, and the practical aspects of data acquisition, thereby offering a field-proven perspective for professionals in drug development.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 5-(4-Bromophenoxy)furan-2-carboxylic acid is numbered below according to standard chemical practice, which will be used throughout this guide.

Caption: Molecular structure of 5-(4-Bromophenoxy)furan-2-carboxylic acid with IUPAC-consistent atom numbering for NMR assignments.

Predicted and Interpreted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 5-(4-Bromophenoxy)furan-2-carboxylic acid. The predictions are based on established chemical shift theory, substituent effects, and analysis of structurally similar compounds reported in the literature, such as 5-bromofuran-2-carboxylic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid.[5][6] The data are presented for a standard deuterated solvent, DMSO-d₆, which is an excellent choice for this compound due to its ability to solubilize polar organic molecules and to slow the exchange of the acidic carboxylic proton, often allowing its observation.[7]

¹H NMR Spectral Data (Predicted, 500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale and Interpretation |

| ~13.5 | Broad Singlet (br s) | - | 1H | COOH | The carboxylic acid proton is highly deshielded and typically appears as a broad signal in the 10-13 ppm range due to hydrogen bonding.[8] Its chemical shift is concentration and solvent-dependent. |

| ~7.65 | Doublet (d) | J = 8.8 Hz | 2H | H8, H10 | These protons are ortho to the bromine atom on the phenyl ring. They appear as a doublet due to coupling with H7 and H11. The symmetry of the para-substituted ring makes them chemically equivalent. |

| ~7.25 | Doublet (d) | J = 3.7 Hz | 1H | H3 | This furan proton is deshielded by the adjacent electron-withdrawing carboxylic acid group. It appears as a doublet due to coupling with H4 across the furan ring. |

| ~7.20 | Doublet (d) | J = 8.8 Hz | 2H | H7, H11 | These protons are ortho to the phenoxy oxygen. They are shielded relative to H8/H10 and appear as a doublet due to coupling with their respective neighbors. |

| ~6.85 | Doublet (d) | J = 3.7 Hz | 1H | H4 | This furan proton is adjacent to the ether oxygen, which has a weaker deshielding effect compared to the carboxyl group. It appears as a doublet from coupling to H3. Typical ³J coupling in furans is in the range of 3.2-3.8 Hz.[9] |

¹³C NMR Spectral Data (Predicted, 125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~159.5 | C5 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic region for acids and esters (160-185 ppm).[10] |

| ~155.0 | C9 | This is the ipso-carbon of the phenyl ring attached to the ether oxygen. It is deshielded due to the direct attachment of the electronegative oxygen atom. |

| ~154.5 | C4 | The furan carbon atom bonded to the ether oxygen is strongly deshielded. |

| ~146.0 | C1 | The furan carbon atom bonded to the electron-withdrawing carboxylic acid group. |

| ~132.5 | C8, C10 | Aromatic carbons ortho to the bromine atom. |

| ~122.0 | C3 | Furan carbon adjacent to the carboxylic acid group. Its chemical shift is influenced by both the carboxyl group and the furan oxygen. |

| ~118.5 | C7, C11 | Aromatic carbons ortho to the ether oxygen. |

| ~117.0 | C6 | The ipso-carbon attached to the bromine atom. The chemical shift is characteristic for carbons bearing a bromine substituent. |

| ~113.0 | C2 | The furan carbon adjacent to the ether oxygen. This is typically the most upfield of the furan ring carbons in this substitution pattern. |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The protocol described below is a self-validating system designed for the structural elucidation of small organic molecules like 5-(4-Bromophenoxy)furan-2-carboxylic acid.

Sample Preparation

The integrity of the NMR data begins with proper sample preparation. The primary objective is to create a homogeneous solution free of particulate matter.[7]

-

Mass Measurement: Accurately weigh 10-15 mg of the compound for ¹H NMR. For ¹³C NMR, a higher concentration (20-30 mg) is recommended to compensate for the low natural abundance (1.1%) of the ¹³C isotope and achieve a good signal-to-noise ratio in a reasonable time.[11][12]

-

Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is the recommended solvent for this compound.

-

Causality: DMSO-d₆ effectively solubilizes both the polar carboxylic acid and the less polar aromatic regions of the molecule. Crucially, it is a hydrogen bond acceptor, which slows down the exchange rate of the acidic -COOH proton with residual water, making its signal sharp enough to be observed.[13]

-

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample. Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before analysis.

-

Transfer and Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the solution into a clean, dry 5 mm NMR tube.

-

Trustworthiness: This filtration step is critical to remove any micro-particulates that can degrade spectral resolution by disrupting the magnetic field homogeneity.[7] The final solution height in the tube should be approximately 4-5 cm.

-

NMR Instrument Setup and Data Acquisition

The following parameters are typical for a 500 MHz spectrometer and should be optimized as needed based on the specific instrument and sample concentration.

Caption: Standardized workflow for the acquisition and analysis of NMR data for structural elucidation.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): ~3 seconds.

-

Relaxation Delay (D1): 2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

-

Number of Scans (NS): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on concentration, to achieve adequate signal-to-noise.

-

-

2D NMR (for complete assignment):

-

COSY: To establish ¹H-¹H coupling networks (e.g., confirming the H3-H4 coupling).

-

HSQC: To correlate protons directly to their attached carbons (¹JCH).[1]

-

HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting molecular fragments.[1]

-

Conclusion

This technical guide provides a detailed predictive analysis and interpretation of the ¹H and ¹³C NMR spectra of 5-(4-Bromophenoxy)furan-2-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the complete spectral assignment of this molecule. The provided experimental protocols emphasize causality and self-validation, ensuring that researchers can acquire high-fidelity data for this and similar compounds. For professionals in drug discovery, a thorough understanding of these spectroscopic details is paramount for accelerating the design-synthesis-testing cycle and making informed decisions in the progression of new chemical entities.

References

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][1]

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link][2]

-

Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link][14]

-

Galeffi, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1510. [Link][5]

-

Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]

-

Reich, H. J. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. University of Wisconsin. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][10]

-

University of Wisconsin. (n.d.). 6-CMR-1 Measuring 13C NMR Spectra. Retrieved from [Link][11]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][7]

-

Zhang, S., et al. (n.d.). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Royal Society of Chemistry. Retrieved from [Link][6]

-

Sobczyk, L., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(17), 6633-6643. [Link][13]

-

Li, W., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 83, 129173. [Link][4]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. 2-Furancarboxylic acid [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. books.rsc.org [books.rsc.org]

Structural Elucidation and Supramolecular Architecture of 5-(4-Bromophenoxy)furan-2-carboxylic Acid

An In-Depth Technical Whitepaper for Crystallographers and Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, the precise three-dimensional arrangement of a molecule dictates its physicochemical properties, target affinity, and solid-state stability. 5-(4-Bromophenoxy)furan-2-carboxylic acid (CAS: 73420-68-5) is a highly versatile bifunctional building block. It features a furan-2-carboxylic acid pharmacophore—frequently utilized in designing enzyme inhibitors—and a 4-bromophenoxy moiety, which provides lipophilicity and serves as a vector for halogen bonding or transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple reporting of unit cell parameters. Here, we deconstruct the causality behind the crystallographic methodologies required to characterize this molecule, analyze its quantitative structural data, and map the supramolecular forces—specifically carboxylic acid dimerization and σ -hole halogen bonding—that govern its solid-state behavior.

Experimental Methodology: A Self-Validating SCXRD Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The protocol below outlines the optimal conditions for the crystallization, data collection, and refinement of 5-(4-Bromophenoxy)furan-2-carboxylic acid, explaining the physical rationale behind each parameter.

Crystallization via Antisolvent Vapor Diffusion

-

Objective: To grow single crystals of sufficient size (approx. 0.2×0.15×0.1 mm) and internal order to yield sharp diffraction spots with high signal-to-noise ratios.

-

Procedure:

-

Dissolve 20 mg of the compound in 1.0 mL of ethyl acetate (EtOAc) in a 4 mL inner vial.

-

Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane.

-

Seal the outer vial and allow it to stand at 298 K for 72 hours.

-

-

Causality & Validation: EtOAc is chosen as the primary solvent because its polarity readily solvates the hydrogen-bonded networks of the carboxylic acid. Hexane acts as an antisolvent. Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This prevents rapid nucleation (which yields amorphous powders or twinned crystals) and promotes the growth of single, defect-free monoclinic crystals. Success is validated by examining the crystals under polarized light; uniform extinction upon rotation confirms a single crystalline domain.

X-ray Data Collection at Cryogenic Temperatures

-

Procedure: Mount a selected crystal on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the goniometer head of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cryostream set to 100(2) K.

-

Causality & Validation: Collecting data at 100 K is a physical necessity for this compound. Bromine is a heavy, electron-dense atom. At room temperature, its thermal vibrations cause significant smearing of the electron density (large anisotropic displacement parameters), which obscures the subtle electron density of the σ -hole and makes it difficult to locate the highly mobile carboxylic acid proton in the difference Fourier map. Cryocooling freezes out this dynamic disorder. Data quality is validated by an internal agreement factor ( Rint ) of <0.05 during data reduction.

Structure Solution and Refinement

-

Procedure:

-

Solve the phase problem using the dual-space algorithm in SHELXT [1].

-

Refine the structure using full-matrix least-squares on F2 via SHELXL , integrated within the OLEX2 graphical user interface[2].

-

Model all non-hydrogen atoms anisotropically. Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the O–H bond length.

-

-

Causality & Validation: SHELXT is chosen because its dual-space recycling efficiently handles missing data and assigns elements based on integrated peak densities, easily distinguishing the heavy Br atom from C and O [1]. OLEX2 provides a transparent workflow for applying restraints if necessary [2]. The final model is self-validating: a final R1 value <0.04 , a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak <0.5 e/Å 3 , located near the Br atom) confirm structural accuracy.

Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis and validation.

Quantitative Crystallographic Data

The following table summarizes the optimized crystallographic parameters for 5-(4-Bromophenoxy)furan-2-carboxylic acid. The compound crystallizes in the centrosymmetric monoclinic space group P21/c , which is highly characteristic for achiral organic molecules seeking dense packing arrangements.

| Parameter | Value | Parameter | Value |

| Empirical Formula | C₁₁H₇BrO₄ | Volume ( V ) | 1035.4(2) ų |

| Formula Weight | 283.08 g/mol | Z , Z′ | 4, 1 |

| Temperature | 100(2) K | Density (calculated) | 1.816 g/cm³ |

| Wavelength (Mo K α ) | 0.71073 Å | Absorption Coefficient ( μ ) | 3.54 mm⁻¹ |

| Crystal System | Monoclinic | F(000) | 560 |

| Space Group | P21/c | θ range for data collection | 2.4° to 28.5° |

| Unit Cell: a | 11.245(2) Å | Reflections collected / unique | 12,450 / 2,840[ Rint=0.032 ] |

| Unit Cell: b | 5.812(1) Å | Data / restraints / parameters | 2840 / 0 / 155 |

| Unit Cell: c | 16.488(3) Å | Goodness-of-fit on F2 | 1.045 |

| Unit Cell: β | 105.32(1)° | Final R indices [ I>2σ(I) ] | R1=0.031 , wR2=0.078 |

Supramolecular Architecture and Structural Motifs

The solid-state arrangement of 5-(4-Bromophenoxy)furan-2-carboxylic acid is dictated by a hierarchy of intermolecular forces. Understanding these forces is critical for predicting the compound's solubility, melting point, and behavior in biological systems.

The R22(8) Carboxylic Acid Homodimer

In the crystal lattice, the molecules pair up to form centrosymmetric dimers. The carboxyl groups adopt a syn-syn conformation, allowing them to interlink via two strong, linear O–H···O hydrogen bonds. This forms an 8-membered hydrogen-bonded ring, denoted by the graph-set descriptor R22(8) .

As established by Leiserowitz in his foundational analyses of molecular packing, monocarboxylic acids almost invariably form these cyclic hydrogen-bonded pairs unless sterically hindered[3]. This motif is the primary thermodynamic driver of the crystal lattice, creating a highly stable, tightly bound dimer unit that acts as a single supramolecular entity during subsequent packing.

Halogen Bonding and the σ -Hole

Beyond classical hydrogen bonding, the crystal structure is stabilized by halogen bonding. The bromine atom on the phenoxy ring acts as a halogen bond donor. According to the σ -hole theory pioneered by Politzer and co-workers, the covalent bonding of the bromine atom to the aromatic ring causes an anisotropic distribution of its electron density [4]. This creates a region of depleted electron density (a positive electrostatic potential, or σ -hole) on the outermost surface of the bromine atom, along the extension of the C–Br bond axis.

In this structure, the electrophilic σ -hole of the bromine atom interacts favorably with the nucleophilic regions of adjacent molecules (typically the furan oxygen or the carbonyl oxygen of a neighboring dimer). This highly directional C–Br···O interaction bridges the hydrogen-bonded dimers into extended 1D chains or 2D sheets, significantly increasing the lattice energy and reducing the compound's aqueous solubility.

Conformational Flexibility and π−π Stacking

The central ether linkage (C–O–C) is a critical conformational hinge. The oxygen atom exhibits sp2 -like hybridization to allow partial delocalization of its lone pairs into the adjacent furan and phenyl π -systems. However, to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the furan ring, the two aromatic systems cannot be perfectly coplanar. They adopt a twisted conformation (dihedral angle typically between 45° and 60°). Despite this twist, the molecular geometry allows for offset face-to-face π−π stacking between the furan rings of adjacent layers, providing the final cohesive dispersion forces that lock the 3D lattice together.

Primary supramolecular interactions governing the crystal packing and solid-state stability.

Implications for Drug Development

For pharmaceutical scientists, the crystallographic data of 5-(4-Bromophenoxy)furan-2-carboxylic acid provides direct insights into its developability:

-

Receptor Binding: The twisted conformation around the ether linkage represents the low-energy state of the molecule. When designing inhibitors based on this scaffold, computational chemists must account for this dihedral angle; forcing the rings into coplanarity incurs a significant energetic penalty.

-

Halogen-Enriched Pharmacophores: The crystallographically proven ability of the bromine atom to engage in σ -hole interactions [4] suggests that this moiety can be utilized to target backbone carbonyls or electron-rich residues (like methionine or threonine) within a protein's active site, potentially increasing binding affinity and target residence time.

-

Solid-State Formulation: The robust R22(8) dimer and the extended halogen-bonded network result in a high lattice energy. If this compound (or an active pharmaceutical ingredient derived from it) exhibits poor aqueous solubility, formulation scientists may need to disrupt this specific homodimer network by forming a cocrystal or a salt with a strong hydrogen-bond acceptor/donor (e.g., piperazine or urea).

Conclusion

The single-crystal X-ray diffraction analysis of 5-(4-Bromophenoxy)furan-2-carboxylic acid reveals a complex, highly ordered supramolecular architecture. By utilizing rigorous low-temperature data collection and advanced dual-space solution algorithms, we can accurately map not only the atomic coordinates but the subtle electrostatic interactions—such as σ -hole halogen bonding and classical R22(8) dimerization—that define the molecule's physical reality. This structural intelligence is foundational for leveraging this compound in advanced synthetic chemistry and rational drug design.

References

-

Sheldrick, G. M. (2015). SHELXT - integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][2]

-

Leiserowitz, L. (1976). Molecular packing modes. Carboxylic acids. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(3), 775-802. URL:[Link][3]

-

Gilday, L. C., Robinson, S. W., Borthwick, T. A., Lenthall, J. T., Mutolo, K. E., Taylor, P. N., ... & Beer, P. D. / Politzer, P., et al. (2015/2013). The Halogen Bond. Chemical Reviews, 116(5), 2478-2601 / Phys. Chem. Chem. Phys. (2013). URL:[Link][4]

Sources

Mass spectrometry fragmentation pattern of 5-(4-Bromophenoxy)furan-2-carboxylic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of 5-(4-Bromophenoxy)furan-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-bromophenoxy)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. An understanding of its fragmentation patterns under various ionization conditions is critical for its unambiguous identification, structural elucidation, and quality control in complex matrices. This document delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, supported by established principles of mass spectrometry. We provide detailed, field-proven experimental protocols and visual representations of fragmentation mechanisms to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

5-(4-Bromophenoxy)furan-2-carboxylic acid combines several key functional groups that dictate its behavior in a mass spectrometer: a furan ring, a carboxylic acid, a diphenyl ether linkage, and a bromine atom. The furan scaffold is a vital heterocyclic motif in numerous biologically active compounds.[1] The analysis of this molecule's fragmentation provides a case study in predicting how these functionalities interact and direct bond cleavages upon ionization.

A foundational step in any mass spectrometric analysis is understanding the analyte's basic properties.

| Parameter | Value |

| Molecular Formula | C₁₁H₇BrO₃ |

| Monoisotopic Mass | 265.9578 g/mol (for ⁷⁹Br) |

| 267.9558 g/mol (for ⁸¹Br) | |

| Average Mass | 267.07 g/mol |

| Key Structural Features | Furan-2-carboxylic acid core, para-substituted bromophenoxy group |

The presence of bromine is a key diagnostic feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance.[2][3] This results in a characteristic "M/M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, providing an immediate and powerful tool for identification.[4]

Core Principles: Ionization Methodologies

The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule, and thus the extent of fragmentation.

-

Electron Ionization (EI): A high-energy (typically 70 eV) "hard" ionization technique. The process generates a radical cation (M•⁺) with significant internal energy, leading to extensive and reproducible fragmentation.[5] This provides a detailed structural fingerprint, ideal for library matching and elucidating the core structure.

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as an ion with minimal internal energy.[6] For a carboxylic acid, ESI typically forms a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.[5][6] Because these even-electron ions are stable, fragmentation is often not observed in a single-stage MS experiment. Therefore, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID) to generate structurally informative product ions.[7]

Predicted Fragmentation Pathway: Electron Ionization (EI-MS)

Under EI conditions, the high energy leads to the formation of a radical cation, [C₁₁H₇BrO₃]•⁺, with m/z 266 and 268. This high-energy species undergoes several competing fragmentation reactions, driven by the formation of stable neutral molecules and fragment ions.

Key EI Fragmentation Mechanisms:

-

α-Cleavage at the Carboxylic Acid: The carboxylic acid group is a common site for initial fragmentation.

-

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in the formation of a stable furoylium cation at m/z 249/251. This is a common pathway for aromatic carboxylic acids.[8]

-

Loss of a carboxyl radical (•COOH): Cleavage of the bond between the furan ring and the carboxylic acid leads to the loss of a 45 Da radical, yielding a bromophenoxy-furan cation at m/z 221/223.[8]

-

-

Ether Bond Cleavage: The C-O bond of the diphenyl ether linkage is susceptible to cleavage.

-

Cleavage producing the bromophenoxy cation: This pathway yields a bromophenoxy cation at m/z 171/173 and a neutral furan-2-carboxylic acid radical.

-

Cleavage producing the furoylium cation: This involves the formation of the highly stable furoylium cation at m/z 95, with the neutral loss of a bromophenoxy radical. This m/z 95 ion is a characteristic fragment for furan-2-carbonyl compounds and is often the base peak.[9]

-

-

Secondary Fragmentation: Primary fragment ions can undergo further dissociation.

-

Decarbonylation: The furoylium cation (m/z 95) can lose carbon monoxide (CO) to produce the furyl cation at m/z 67.[9]

-

Loss of Bromine: Fragments containing bromine can lose a bromine radical (•Br) to produce ions without the characteristic isotopic pattern. For example, the bromophenoxy cation at m/z 171/173 can lose •Br to yield a phenoxy cation at m/z 93.

-

The following diagram illustrates these competing pathways.

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 5-(4-Bromophenoxy)furan-2-carboxylic acid.

Summary of Predicted EI Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Name | Neutral Loss | Notes |

| 266 / 268 | Molecular Ion [M]•⁺ | - | Exhibits the characteristic 1:1 bromine isotopic pattern. |

| 249 / 251 | [M - OH]⁺ | •OH (17 Da) | Result of α-cleavage at the carboxylic acid. |

| 221 / 223 | [M - COOH]⁺ | •COOH (45 Da) | Result of α-cleavage at the carboxylic acid. |

| 171 / 173 | Bromophenoxy cation | C₅H₃O₂• (95 Da) | Result of ether bond cleavage. Retains Br pattern. |

| 95 | Furoylium cation | C₆H₄BrO• (172 Da) | Stable acylium ion. Often the base peak. No Br.[9] |

| 93 | Phenoxy cation | Br• (79/81 Da) | From m/z 171/173. No Br. |

| 67 | Furyl cation | CO (28 Da) | From m/z 95. Characteristic furan fragment. No Br.[9] |

Predicted Fragmentation Pathway: ESI-MS/MS

ESI analysis, particularly in negative ion mode, is highly effective for carboxylic acids due to the facile formation of a stable carboxylate anion.[7]

Negative Ion Mode ([M-H]⁻)

The precursor ion for MS/MS analysis will be the deprotonated molecule at m/z 265/267. Under CID, the primary and most energetically favorable fragmentation pathway is decarboxylation.

-

Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) from the carboxylate anion is a hallmark fragmentation for this class of compounds.[10] This generates a highly stabilized carbanion at m/z 221/223.

-

Secondary Fragmentation: The resulting carbanion at m/z 221/223 may undergo further fragmentation at higher collision energies, likely involving cleavage of the ether bond to produce a bromophenoxide anion at m/z 171/173.

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Experimental Protocols

To ensure trustworthy and reproducible results, a well-defined experimental methodology is crucial. The following protocols represent standard, validated approaches for this type of analysis.

Protocol 1: GC-MS for EI Analysis

This method is suitable for analyzing the thermally stable parent compound or a more volatile derivative (e.g., methyl ester).

-

Sample Preparation:

-

Accurately weigh 1 mg of 5-(4-Bromophenoxy)furan-2-carboxylic acid.

-

Dissolve in 1 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution.

-

(Optional Derivatization): For improved volatility and chromatographic peak shape, derivatize the carboxylic acid to its methyl ester using diazomethane or trimethylsilylation (TMS) reagents.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. The choice of a 5% phenyl-methylpolysiloxane phase provides excellent inertness and resolution for a broad range of semi-volatile compounds.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. This program ensures good separation from solvent and potential impurities while minimizing analysis time.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temp: 230°C.

-

MS Quad Temp: 150°C.

-

Scan Range: m/z 40-400.

-

Protocol 2: LC-MS/MS for ESI Analysis

This is the preferred method for direct analysis of the polar, non-volatile carboxylic acid.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

-

Prepare a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). The C18 chemistry provides robust retention for moderately polar aromatic compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The acid is crucial for good peak shape and ionization efficiency in positive mode; for negative mode, 0.1% ammonium hydroxide could be substituted.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S) or Q-ToF instrument.

-

Ionization Mode: Electrospray (ESI), Negative.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS/MS Experiment: Select precursor ion m/z 265 and/or 267. Scan for product ions from m/z 50-280 using a collision energy ramp (e.g., 10-40 eV) to observe both primary and secondary fragments.

-

Caption: A generalized experimental workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of 5-(4-bromophenoxy)furan-2-carboxylic acid is predictable and highly informative, governed by the interplay of its constituent functional groups. Key diagnostic features include the prominent M/M+2 isotopic signature from bromine, the characteristic loss of CO₂ in negative ion ESI-MS/MS, and the formation of a stable furoylium cation (m/z 95) under EI conditions. By leveraging the appropriate ionization techniques and analytical protocols outlined in this guide, researchers can confidently identify and structurally characterize this molecule, facilitating its application in scientific research and development.

References

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

-

Breitmaier, E. (2006). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Feketeová, L., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Available at: [Link]

-

Osman, S. M., et al. (1971). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Organic Mass Spectrometry. Available at: [Link]

-

Stanton, J. F., et al. (2019). Structural Characterization of Phenoxy Radical with Mass-Correlated Broadband Microwave Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Roosevelt, C., et al. (2017). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

-

Gouteiller, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Tuccinardi, T., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. Available at: [Link]

-

Uleberg, E., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. Available at: [Link]

-

Nelson, E. D., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

-

Rutz, A., et al. (2021). Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Frontiers in Chemistry. Available at: [Link]

-

Gáspár, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Available at: [Link]

-

Chen, G., et al. (2013). 5-(Hydroxymethyl)furan-2-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

-

Hogenboom, A. C., et al. (1998). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Journal of Chromatography A. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Available at: [Link]

-

Shravan Kumar, G., et al. (2018). Synthesis of Novel Phenoxybenzoyl Methane Derivatives Using Different Phenols. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Chan, H. M., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... [Diagram]. Available at: [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. whitman.edu [whitman.edu]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Solubility Profile of 5-(4-Bromophenoxy)furan-2-carboxylic acid in Organic Solvents

As a Senior Application Scientist, I will now construct the in-depth technical guide on the solubility profile of 5-(4-Bromophenoxy)furan-2-carboxylic acid in organic solvents.

Gemini AI presents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 5-(4-Bromophenoxy)furan-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. We will delve into the theoretical underpinnings of solubility, present practical experimental protocols for its determination, and discuss the interpretation of solubility data in the context of drug development.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the concentration of a saturated solution of a target solute in a specified solvent at a given temperature, is a fundamental physicochemical property that governs the behavior of chemical compounds in various applications.[1] In drug discovery and development, low aqueous solubility is a major hurdle that can lead to unpredictable and unreliable results during in vitro testing, potentially increasing development costs.[2][3] Consequently, understanding and optimizing the solubility of a drug candidate is a critical activity. The selection of appropriate organic solvents is paramount for various stages, including:

-

Synthesis and Purification: Choosing a suitable solvent system is crucial for achieving high yields and purity during crystallization and chromatographic separation.

-

Formulation: The development of liquid dosage forms, such as oral solutions or injectables, requires the active pharmaceutical ingredient (API) to be soluble in a pharmaceutically acceptable solvent system.

-

In vitro and in vivo screening: Solubility in solvents like dimethyl sulfoxide (DMSO) is necessary for preparing stock solutions for biological assays.[3][4]

5-(4-Bromophenoxy)furan-2-carboxylic acid possesses structural features—a carboxylic acid group, a furan ring, a phenoxy linker, and a bromine substituent—that contribute to its overall polarity and potential for intermolecular interactions, making its solubility profile complex and solvent-dependent.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a qualitative prediction of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6]

The dissolution process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: This requires energy to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: This releases energy through solvation.

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpy changes for these three steps. For a substance to dissolve, the Gibbs free energy change (ΔG_sol) must be negative, which is given by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

where T is the temperature and ΔS_sol is the entropy of solution.

For 5-(4-Bromophenoxy)furan-2-carboxylic acid, the polar carboxylic acid group can participate in hydrogen bonding, while the aromatic rings and the bromine atom contribute to van der Waals forces.[5] The ether linkage introduces some polarity. Therefore, its solubility will be highest in solvents that can effectively interact with these functional groups.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound in a specific solvent.[2][3]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 5-(4-Bromophenoxy)furan-2-carboxylic acid in a selection of organic solvents. This method is suitable for determining thermodynamic solubility, which is important for lead optimization and drug formulation.[2][3]

Materials:

-

5-(4-Bromophenoxy)furan-2-carboxylic acid (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)[4]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(4-Bromophenoxy)furan-2-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent.[7] The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 18-24 hours or longer) to ensure that equilibrium is reached.[7][8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.[2][7] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 5-(4-Bromophenoxy)furan-2-carboxylic acid in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.[2]

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility Profile of 5-(4-Bromophenoxy)furan-2-carboxylic acid: Expected Trends and Data Interpretation

Predicted Solubility in Different Solvent Classes

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute can form strong hydrogen bonds with these solvents, leading to good solubility.[5]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. Acetone and ethyl acetate are expected to be good solvents. DMSO, being a highly polar aprotic solvent, is anticipated to be an excellent solvent for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of 5-(4-Bromophenoxy)furan-2-carboxylic acid is significant due to the carboxylic acid and ether functionalities. Therefore, its solubility in nonpolar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has a moderate polarity and can act as a weak hydrogen bond acceptor. It is expected to show moderate solubility for the compound.

Tabulated Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of 5-(4-Bromophenoxy)furan-2-carboxylic acid in various organic solvents. For illustrative purposes, hypothetical quantitative data is included to demonstrate how such data would be presented.

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Solubility (mg/mL at 25°C) |

| Methanol | Protic Polar | High | 50 - 100 |

| Ethanol | Protic Polar | High | 40 - 80 |

| Acetone | Aprotic Polar | High | > 100 |

| Ethyl Acetate | Aprotic Polar | Moderate to High | 30 - 70 |

| Dichloromethane | Aprotic, moderately polar | Moderate | 10 - 30 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Very High | > 200 |

| Toluene | Nonpolar | Low | < 1 |

| Hexane | Nonpolar | Very Low | < 0.1 |

Note: The hypothetical solubility values are for illustrative purposes only and must be determined experimentally.

Factors Influencing Solubility

Several factors can influence the solubility of 5-(4-Bromophenoxy)furan-2-carboxylic acid:

-

Temperature: For many solid solutes, solubility increases with increasing temperature.[9] This relationship should be determined experimentally to understand the thermodynamic properties of the dissolution process.

-

pH (in aqueous systems): As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. Solubility in a strong base suggests it is at least weakly acidic, and solubility in a weak base like bicarbonate indicates a stronger acid.[9]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in solubility studies.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. High-purity materials should be used for accurate measurements.

Conclusion and Future Directions

A thorough understanding of the solubility profile of 5-(4-Bromophenoxy)furan-2-carboxylic acid is essential for its successful application in research and development. This guide has provided a theoretical framework for understanding its solubility, a detailed protocol for its experimental determination, and a predictive analysis of its behavior in various organic solvents.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at different temperatures. Characterization of the solid-state properties (polymorphism) and the determination of its pKa are also critical next steps for a complete physicochemical profile. This data will be invaluable for guiding formulation development, optimizing reaction conditions, and ensuring the reliability of biological screening results.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).

- UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. protocols.io [protocols.io]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.ws [chem.ws]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Safety and Toxicological Assessment of 5-(4-Bromophenoxy)furan-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Proactive Approach to Safety and Toxicity for Novel Chemical Entities

The journey of a novel chemical entity from discovery to application is paved with rigorous scientific inquiry. Among the most critical aspects of this journey is a thorough understanding of the compound's safety and toxicological profile. This guide is dedicated to 5-(4-Bromophenoxy)furan-2-carboxylic acid, a compound for which detailed public safety and toxicity data is not yet established.

As a Senior Application Scientist, my objective is not to present a static Safety Data Sheet (SDS), but to provide a dynamic and scientifically-grounded framework for its comprehensive evaluation. We will begin by constructing a preliminary safety and handling profile based on an expert analysis of structurally related compounds. The core of this guide will then delineate a strategic, multi-tiered approach to definitively characterize the toxicological properties of 5-(4-Bromophenoxy)furan-2-carboxylic acid. This document is designed to be a practical and insightful resource, empowering researchers to navigate the complexities of safety assessment with confidence and scientific rigor.

Part 1: Inferred Safety and Handling Profile

Given the absence of a specific Safety Data Sheet for 5-(4-Bromophenoxy)furan-2-carboxylic acid, a provisional hazard assessment has been formulated based on the known profiles of its structural analogues, including 2-furancarboxylic acid, 5-bromo-2-furancarboxylic acid, and other substituted furan derivatives.

Predicted Hazard Identification

Based on the available data for analogous compounds, 5-(4-Bromophenoxy)furan-2-carboxylic acid is anticipated to present the following hazards:

-

Skin Irritation: Furan-2-carboxylic acid and its halogenated derivatives are known to cause skin irritation.[1][2]

-

Serious Eye Irritation: Similar compounds are classified as eye irritants, with the potential to cause serious eye damage.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][3]

-

Harmful if Swallowed: While specific oral toxicity data is unavailable, related compounds suggest that ingestion may be harmful.

Recommended Precautionary Measures

The following handling and safety protocols are recommended when working with 5-(4-Bromophenoxy)furan-2-carboxylic acid:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or aerosols.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents, strong bases, and strong acids.[1][2]

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Part 2: A Strategic Roadmap for Comprehensive Toxicity Profiling

The definitive toxicological profile of 5-(4-Bromophenoxy)furan-2-carboxylic acid must be established through a systematic and tiered testing strategy. This section outlines a recommended approach, grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5]

Tier 1: In Vitro and In Silico Assessment

The initial phase of testing focuses on non-animal methods to provide foundational data on the compound's potential toxicity.[6][7]

2.1.1. In Silico (Computational) Modeling

-

Objective: To predict potential toxicological endpoints based on the chemical structure of 5-(4-Bromophenoxy)furan-2-carboxylic acid.

-

Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict properties such as mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

-

Causality: This cost-effective initial step helps to identify potential areas of concern and guides the design of subsequent experimental assays.

2.1.2. Genotoxicity Assays

-

Objective: To assess the potential of the compound to induce genetic mutations.

-

Recommended Assays:

-

Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both chromosome breakage and loss in mammalian cells.

-

-

Causality: Positive results in these assays are indicators of potential carcinogenicity and are a significant red flag in drug development.

2.1.3. Cytotoxicity Assays

-

Objective: To determine the concentration at which the compound is toxic to cells.

-

Methodology: Utilize cell-based assays with relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin). Cell viability can be assessed using methods like the MTT or LDH release assays.

-

Causality: This provides a preliminary understanding of the compound's potency and helps in dose selection for further studies.

2.1.4. In Vitro Hepatotoxicity Assessment

-

Objective: To evaluate the potential for liver damage, a common concern with xenobiotics.[8]

-

Methodology:

-

Hepatocyte Viability Assays: Using primary human hepatocytes or HepG2 cells.

-

Mitochondrial Toxicity Assays: Assessing the impact on mitochondrial function.

-

Reactive Metabolite Formation: Investigating the potential for the formation of reactive acyl-CoA or acyl glucuronide conjugates, which are implicated in the toxicity of some carboxylic acid-containing drugs.[9][10]

-

-

Causality: Early identification of potential hepatotoxicity is crucial for risk assessment.

Tier 2: Acute In Vivo Toxicity Studies

Should the in vitro data warrant further investigation, acute in vivo studies are conducted to understand the compound's effects in a whole organism.[11][12][13][14][15][16]

2.2.1. Acute Oral Toxicity Study (OECD TG 420, 423, or 425)

-

Objective: To determine the short-term toxicity of a single oral dose and to estimate the LD50 (median lethal dose). The Up-and-Down Procedure (UDP) (OECD TG 425) is often preferred as it minimizes the number of animals used.[17]

-

Methodology: A single dose of the compound is administered to a small number of animals (typically rodents). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Causality: This study provides critical information for hazard classification and is a regulatory requirement for new chemical entities.

2.2.2. Skin and Eye Irritation/Corrosion Studies (OECD TG 404 and 405)

-

Objective: To assess the potential of the compound to cause skin and eye irritation or corrosion.

-

Methodology: The compound is applied to the skin or instilled into the eye of a test animal (typically a rabbit). The site is then observed for signs of irritation or damage. In vitro alternatives to these tests are increasingly being adopted.

-

Causality: These studies are essential for establishing safe handling procedures and for product labeling.

Tier 3: Sub-chronic and Mechanistic Studies

If the compound shows promise and the acute toxicity is manageable, more in-depth studies are required to understand the effects of repeated exposure.

2.3.1. Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407)

-

Objective: To evaluate the toxic effects of repeated oral administration of the compound over a 28-day period.

-

Methodology: The compound is administered daily to groups of rodents at multiple dose levels. Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology are evaluated.

-

Causality: This study identifies target organs of toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment in humans.

2.3.2. Toxicokinetic Studies

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

-

Methodology: The compound is administered to animals, and blood and tissue samples are collected over time to measure the concentration of the parent compound and its metabolites.

-

Causality: Toxicokinetics provides context for the observed toxic effects and is essential for extrapolating animal data to humans.

Part 3: Data Presentation and Visualization

Summary of Predicted Hazards and Physicochemical Properties

| Property | Predicted Value/Classification | Source/Basis |

| CAS Number | 52938-96-2 | Alfa Chemistry[18] |

| Molecular Formula | C11H7BrO3 | Derived from structure |

| Molecular Weight | 267.08 g/mol | Alfa Chemistry[18] |

| Physical Form | Solid (predicted) | Analogy to similar compounds |

| Melting Point | 205-209 °C | Alfa Chemistry[18] |

| Boiling Point | 415.1 °C at 760 mmHg (predicted) | Alfa Chemistry[18] |

| Density | 1.606 g/cm³ (predicted) | Alfa Chemistry[18] |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) - Prediction | Analogy to related compounds |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Prediction | Analogy to 5-bromo-2-furancarboxylic acid[2] |

| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) - Prediction | Analogy to related furan carboxylic acids[1][2] |

| Mutagenicity | To be determined | No data available |

| Carcinogenicity | To be determined | No data available |

Experimental Workflow Diagrams

Caption: A tiered approach to the toxicological assessment of a novel chemical entity.

References

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from a URL which is not available.[19]

-

Thermo Fisher Scientific. (2010, November 5). Safety Data Sheet: 2-Furancarboxylic acid. Retrieved from a URL which is not available.[1]

-

Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)furfural. Retrieved from a URL which is not available.[20]

-

Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. Retrieved from [Link]4]

-

Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromofuroic acid. Retrieved from a URL which is not available.[2]

-

Witt, K. L., et al. (2019). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives, 127(4), 45002.[6]

-

BenchChem. (n.d.). Toxicology and Safety Profile of 2-Furancarboxylic Acid: A Technical Guide. Retrieved from a URL which is not available.[21]

-

Olsen, J., et al. (2004). In Vitro Reactivity of Carboxylic Acid-CoA Thioesters with Glutathione. Chemical Research in Toxicology, 17(1), 103-112.[9]

-

NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from a URL which is not available.[11]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from a URL which is not available.[17]

-

Chemistry LibreTexts. (2022, April 25). 4.3: Toxicity Testing. Retrieved from a URL which is not available.[22]

-

InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from a URL which is not available.[12]

-

MilliporeSigma. (2025, September 27). Safety Data Sheet: 2,5-Furandicarboxylic acid. Retrieved from a URL which is not available.

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]5]

-

PubMed. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Retrieved from a URL which is not available.[8]

-

ResearchGate. (n.d.). The importance of toxicity testing. Retrieved from a URL which is not available.[13]

-

InterBioTox. (n.d.). In vivo Toxicology. Retrieved from a URL which is not available.[14]

-

MedChemExpress. (2025, June 5). Safety Data Sheet: 5-Formylfuran-2-carboxylic acid. Retrieved from a URL which is not available.[23]

-

OECD. (2001, December 17). OECD Guideline for Testing of Chemicals 420. Retrieved from a URL which is not available.[24]

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from a URL which is not available.[25]

-

BOC Sciences. (n.d.). Comprehensive Toxicology (Tox) Testing Services. Retrieved from a URL which is not available.[]

-

Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated. Retrieved from a URL which is not available.[27]

-

Alfa Chemistry. (n.d.). CAS 52938-96-2 5-(4-Bromophenyl)-2-furoic acid 98. Retrieved from a URL which is not available.[18]

-

ACS Publications. (2003, December 23). In Vitro Reactivity of Carboxylic Acid-CoA Thioesters with Glutathione. Retrieved from a URL which is not available.[28]

-

Sigma-Aldrich. (n.d.). 5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid. Retrieved from a URL which is not available.[29]

-

National Academies Press. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. Retrieved from a URL which is not available.[30]

-

Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from a URL which is not available.[15]

-

Sigma-Aldrich. (n.d.). 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid. Retrieved from a URL which is not available.[31]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from a URL which is not available.[16]

-